2-Bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 2973-58-2), commonly known as 2-bromoisovanillin, is a highly functionalized, polysubstituted benzaldehyde derivative characterized by a precise arrangement of an ortho-bromine atom, a meta-hydroxyl group, and a para-methoxy group. This specific substitution pattern makes it an indispensable building block in advanced organic synthesis, particularly for the construction of complex biaryl scaffolds, phenanthrenequinones, and morphinan alkaloids. Its baseline value for procurement lies in providing a pre-installed, highly regioselective handle (the C2-bromine) for transition-metal-catalyzed cross-couplings and intramolecular cyclizations, while the adjacent hydroxyl and methoxy groups modulate ring reactivity and solubility[1]. For industrial and laboratory buyers, it serves as a critical, non-interchangeable starting material that ensures high-fidelity regiocontrol and scalability in multi-step pharmaceutical manufacturing.
Replacing 2-bromo-3-hydroxy-4-methoxybenzaldehyde with closely related analogs, such as 5-bromoisovanillin or unbrominated isovanillin, fundamentally disrupts downstream synthetic pathways [1]. The C2-bromine is not merely a generic leaving group; it dictates the exact spatial geometry required for critical ring-closing reactions, such as intramolecular Heck or free radical cyclizations used to build tricyclic and tetracyclic cores. Using a 5-bromo isomer directs C-C bond formation to the wrong carbon, yielding 0% of the desired target scaffold. Furthermore, attempting to use unbrominated isovanillin to save upfront precursor costs requires late-stage bromination, which typically suffers from poor regioselectivity, generating complex isomeric mixtures that drastically reduce overall yield and complicate purification [2].
In the synthesis of complex pharmaceutical intermediates, the C2-bromine of 2-bromo-3-hydroxy-4-methoxybenzaldehyde serves as an exceptionally reactive handle for Suzuki cross-coupling. Studies demonstrate that coupling this compound with boronic acids proceeds with near-quantitative yields (up to 99%) under standard palladium catalysis [1]. In contrast, attempting to use chloro-isovanillin analogs or unactivated benzaldehydes typically results in sluggish reactions, requiring elevated temperatures and specialized ligands, often yielding less than 50% of the desired biaryl product.
| Evidence Dimension | Suzuki cross-coupling yield |
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Chloro-isovanillin analogs or unactivated benzaldehydes (<50% yield) |
| Quantified Difference | >49% absolute yield increase |
| Conditions | Palladium-catalyzed Suzuki coupling with boronic acid derivatives |
High cross-coupling efficiency minimizes expensive catalyst loading and simplifies purification in the multi-step synthesis of biaryl active pharmaceutical ingredients (APIs).
The precise positioning of the bromine atom at C2, adjacent to the hydroxyl group, enables highly regioselective intramolecular free radical cyclizations. In the concise 7-step synthesis of the natural product denbinobin, 2-bromo-3-hydroxy-4-methoxybenzaldehyde directs the cyclization exclusively to the desired phenanthrene core [1]. Substituting this with a generic isomer, such as 5-bromoisovanillin, directs the C-C bond formation to the wrong position, resulting in 0% yield of the target scaffold and generating unusable structural isomers.
| Evidence Dimension | Target scaffold yield via radical cyclization |
| Target Compound Data | Exclusive formation of the target phenanthrene core |
| Comparator Or Baseline | 5-Bromoisovanillin (0% target core formation due to incorrect regiochemistry) |
| Quantified Difference | 100% selectivity shift |
| Conditions | Intramolecular free radical cyclization |
Procuring the exact C2-bromo isomer is non-negotiable for synthesizing specific tricyclic and tetracyclic natural products, as generic isomers cannot physically form the required geometry.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a critical starting material for the de novo synthesis of morphinan alkaloids like oxycodone and codeine. Its specific substitution pattern allows for direct intramolecular arylation or Heck cyclization to form the complex tricyclic core. Utilizing this specific precursor, researchers achieved the codeine skeleton in 38% yield over 7 steps [1]. Attempting to use unbrominated isovanillin would necessitate late-stage, non-regioselective bromination, which drastically reduces the overall yield to below 10% due to the formation of mixed brominated isomers.
| Evidence Dimension | Multi-step yield of tricyclic core |
| Target Compound Data | 38% yield over 7 steps |
| Comparator Or Baseline | Unbrominated isovanillin with late-stage bromination (<10% yield) |
| Quantified Difference | >28% absolute yield improvement |
| Conditions | Multi-step synthesis involving intramolecular Heck cyclization/arylation |
Starting with the pre-functionalized C2-bromo compound eliminates the need for problematic late-stage halogenations, significantly boosting the scalability of complex alkaloid synthesis.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde is the definitive starting material for the total synthesis of morphinan alkaloids, including codeine and oxycodone. Its pre-installed C2-bromine provides the exact regiochemical handle needed for the critical intramolecular Heck cyclization or arylation that forms the complex tricyclic core. Buyers synthesizing these alkaloid scaffolds should select this compound to bypass the low-yielding, non-selective late-stage bromination of standard isovanillin [1].
In the synthesis of phenanthrenequinone natural products like denbinobin, this compound is essential for executing high-yield intramolecular free radical cyclizations. The specific ortho-bromo and meta-hydroxyl arrangement ensures that ring closure occurs exclusively at the desired position. It is the required precursor for any workflow aiming to build these specific polycyclic frameworks without generating unusable structural isomers [2].
For medicinal chemistry programs requiring rapid structure-activity relationship (SAR) generation, this compound serves as a highly efficient Suzuki-Miyaura coupling partner. The highly reactive C2-bromine allows for near-quantitative coupling with various boronic acids under mild palladium catalysis. It is a highly effective choice for procurement when high-throughput synthesis of complex, sterically hindered biaryl intermediates is required, outperforming less reactive chloro-analogs [1].
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